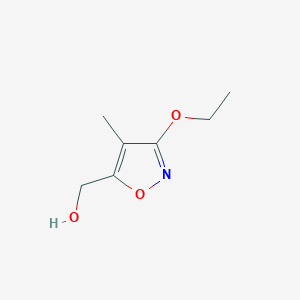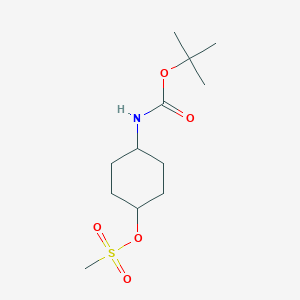![molecular formula C6H4BrN3 B062217 5-Bromo-[1,2,3]triazolo[1,5-a]piridina CAS No. 192642-77-6](/img/structure/B62217.png)
5-Bromo-[1,2,3]triazolo[1,5-a]piridina
Descripción general
Descripción
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound that belongs to the triazolopyridine class. These compounds are recognized for their biological significance and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of triazolopyridines, including those similar to 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, often involves oxidative cyclization processes. For instance, Zheng et al. (2014) described the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, indicating a method that might be applicable to the synthesis of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines can be confirmed through techniques like single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a related compound, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, using this method, suggesting that similar techniques could elucidate the structure of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Tang et al., 2014).
Chemical Reactions and Properties
Triazolopyridines, including 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, can undergo various chemical reactions, such as ring rearrangement and substitution reactions. Abarca et al. (1988) discussed nucleophilic substitution reactions of triazolopyridines, which could be relevant to understanding the reactivity of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Okamoto et al. (1966) discussed the stability and reactivity of the s-triazolo[1,5-a]pyridine ring, which could provide insights into the physical properties of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Okamoto et al., 1966).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species and potential chemical transformations, can be understood by studying the reactions and stability of similar triazolopyridine compounds. For example, the work of Tang et al. (2014) on the diversification of triazolopyridines could provide valuable information on the chemical behavior of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Tang et al., 2014).
Aplicaciones Científicas De Investigación
Síntesis de Bipiridinas
5-Bromo-[1,2,3]triazolo[1,5-a]piridina: sirve como precursor en la síntesis de bipiridinas, que son cruciales en el desarrollo de compuestos de coordinación utilizados en catálisis y ciencia de materiales . El átomo de bromo en la triazolopiridina permite una mayor funcionalización, lo que lleva a diversas estructuras de bipiridina.
Investigación Farmacológica
Este compuesto ha sido estudiado por sus posibles aplicaciones farmacológicas. Es parte de la familia de la triazolopiridina, que incluye moléculas como la trazodona, conocida por sus propiedades antidepresivas . La investigación de derivados de 5-Bromo-triazolopiridina podría conducir a nuevos agentes terapéuticos.
Actividad Leishmanicida
Se han sintetizado derivados de This compound y se han probado por su actividad leishmanicida contra varias especies de Leishmania. Esta investigación es significativa para desarrollar nuevos tratamientos para la leishmaniasis, una enfermedad causada por protozoos parásitos .
Quimiosensores Moleculares
El compuesto se ha utilizado en la creación de quimiosensores moleculares. Estos sensores pueden detectar iones de zinc (II), nitrito y aniones de cianuro, que son importantes para el monitoreo ambiental y los procesos industriales .
Agentes Antimicrobianos
La investigación ha indicado que los derivados de la triazolopiridina exhiben propiedades antimicrobianas. La presencia del átomo de bromo podría mejorar estas propiedades, haciendo que This compound sea un andamiaje valioso para el desarrollo de nuevos agentes antibacterianos y antifúngicos .
Ciencia de Materiales
La reactividad de This compound con electrófilos y nucleófilos la convierte en un compuesto versátil para aplicaciones en ciencia de materiales. Se puede utilizar para crear polímeros y materiales novedosos con propiedades electrónicas y fotónicas específicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
Propiedades
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192642-77-6 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)


![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
